molecular formula C14H14N2O2 B1332465 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 380432-30-4

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No. B1332465
M. Wt: 242.27 g/mol
InChI Key: YJLLXEJOXOYNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has been identified as a potent phosphodiesterase 5 inhibitor with improved aqueous solubility for the treatment of Alzheimer’s Disease .


Synthesis Analysis

The synthesis of this compound involves cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.28 Da . Its InChI code is 1S/C14H14N2O2/c1-16-7-6-12-10 (8-16)13 (14 (17)18)9-4-2-3-5-11 (9)15-12/h2-5H,6-8H2,1H3, (H,17,18) .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Neuroscience , specifically focusing on the treatment of Alzheimer’s disease .

3. Methods of Application or Experimental Procedures The compound was tested for its in vitro inhibitory activity against PDE5. The most potent compound identified, referred to as compound 6c, demonstrated excellent in vitro IC 50 (0.056 nM) and improved aqueous solubility .

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Oncology , specifically focusing on the development of anticancer drugs .

3. Methods of Application or Experimental Procedures The compound was synthesized and its anticancer properties were studied using various cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anticancer activity to 1,6-naphthyridines .

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Virology , specifically focusing on the development of anti-HIV drugs .

3. Methods of Application or Experimental Procedures The compound was synthesized and its anti-HIV properties were studied using various HIV strains. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anti-HIV activity to 1,6-naphthyridines .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLLXEJOXOYNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.